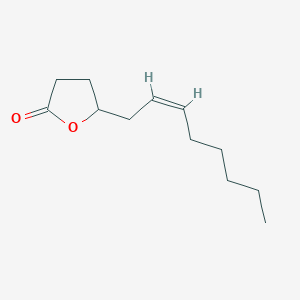
(Z)-4-Hydroxy-6-dodecenoic acid lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Hydroxy-6-dodecenoic acid lactone is a lactone compound characterized by a cyclic ester structure Lactones are a group of compounds widely present in nature and are known for their diverse biological activities and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Hydroxy-6-dodecenoic acid lactone can be achieved through various methods. One common approach involves the oxidative lactonization of α,ω-diols using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and PhI(OAc)2 (iodobenzene diacetate) as the stoichiometric oxidant . This method is efficient and provides good yields of the desired lactone.
Industrial Production Methods
Industrial production of lactones often involves microbial biotransformation of hydroxy fatty acids. This approach is preferred due to its sustainability and the use of renewable substrates . The process typically involves the use of specific microorganisms capable of converting hydroxy fatty acids into lactones through enzymatic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-Hydroxy-6-dodecenoic acid lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.
Substitution: The lactone ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include carboxylic acids, hydroxy acids, and various substituted lactone derivatives. These products have significant applications in the pharmaceutical and chemical industries.
Applications De Recherche Scientifique
(Z)-4-Hydroxy-6-dodecenoic acid lactone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (Z)-4-Hydroxy-6-dodecenoic acid lactone involves its interaction with specific molecular targets and pathways. In biological systems, lactones are known to participate in various enzymatic reactions, including hydrolysis and oxidation . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-Butyrolactone: A smaller lactone with similar chemical properties but different biological activities.
δ-Valerolactone: Another lactone with a larger ring size, used in polymer synthesis and as a solvent.
ε-Caprolactone: A widely studied lactone used in the production of biodegradable polymers.
Uniqueness
(Z)-4-Hydroxy-6-dodecenoic acid lactone is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
18679-18-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
5-oct-2-enyloxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3 |
Clé InChI |
QFXOXDSHNXAFEY-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC1CCC(=O)O1 |
SMILES isomérique |
CCCCC/C=C\CC1CCC(=O)O1 |
SMILES canonique |
CCCCCC=CCC1CCC(=O)O1 |
Densité |
0.958 |
Key on ui other cas no. |
18679-18-0 |
Description physique |
colourless liquid |
Solubilité |
soluble in alcohol and ether; insoluble in water and fat |
Synonymes |
cis-4-hydroxydodec-6-enoic acid lactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















